2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol
Description
Properties
IUPAC Name |
2-[(6-aminopyridazin-3-yl)-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-12(5-6-13)8-4-3-7(9)10-11-8/h3-4,13H,2,5-6H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUJKIZBWVMYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol, also known by its CAS number 1601132-76-6, is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C8H12N4O
- IUPAC Name : 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol
- Molecular Weight : 168.21 g/mol
The compound features a pyridazine ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Research indicates that 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol may act as an inhibitor of the NLRP3 inflammasome, a critical component in the inflammatory response. The NLRP3 inflammasome plays a role in various diseases, including autoimmune disorders and metabolic syndromes. By inhibiting this pathway, the compound could potentially reduce inflammation and related pathologies .
Pharmacological Effects
-
Anti-inflammatory Activity :
- Studies have shown that compounds similar to 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol exhibit significant anti-inflammatory effects by modulating cytokine production.
- In vitro experiments demonstrate a reduction in IL-1β and IL-18 levels upon treatment with the compound, suggesting its potential use in inflammatory conditions .
- Neuroprotective Effects :
Case Study 1: Inhibition of NLRP3 Inflammasome
A study published in Nature Communications assessed the efficacy of various pyridazine derivatives, including 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol, in inhibiting the NLRP3 inflammasome. The results showed a dose-dependent decrease in inflammasome activation markers, supporting its therapeutic potential for treating chronic inflammatory diseases .
Case Study 2: Neuroprotective Properties
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that targeting pathways involved in neuroinflammation may be beneficial for neurodegenerative conditions .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Mechanism of Action | Notable Effects |
|---|---|---|---|
| 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol | 1601132-76-6 | NLRP3 inflammasome inhibition | Anti-inflammatory, neuroprotective |
| 2-(6-Aminopyridin-3-yl)ethan-1-ol | 21876349 | Similar to above | Moderate anti-inflammatory effects |
| Pyridazine derivatives | Various | Diverse mechanisms | Varies widely based on specific structure |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Pyridazine vs. Pyridine/Triazole Cores : The pyridazine ring in the target compound may confer distinct electronic and steric properties compared to pyridine (e.g., Compound 9) or triazole (e.g., Compound 10) cores, influencing binding affinity to biological targets .
- Amino and Hydroxyl Groups: The 6-amino pyridazine and ethanol moieties enhance solubility and hydrogen-bonding capacity, similar to 2-(ethyl(phenyl)amino)ethan-1-ol .
- Biological Activity : Compounds with triazole-pyridazine hybrids (e.g., Compound 9) exhibit cholinesterase inhibition (IC₅₀ values in µM range), suggesting the target compound may share analogous mechanisms .
Physicochemical and Spectroscopic Properties
- Melting Points: Pyridazine derivatives (e.g., Compound 10) exhibit higher melting points (112–114°C) compared to phenyl-substituted analogs like 2-(ethyl(phenyl)amino)ethan-1-ol, which are likely liquids at RT .
- NMR Signatures: Ethanolamine protons (e.g., δ 4.02–4.55 ppm in Compound 10) are consistent across analogs, while pyridazine-specific signals (e.g., δ 7–8 ppm for aromatic protons) distinguish the target compound .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol generally involves:
Preparation of 6-Aminopyridazine Precursors
The key intermediate, 6-aminopyridazin-3-yl derivatives, can be prepared from halogenated pyridazines by nucleophilic aromatic substitution, a well-established method for pyridazine functionalization.
Nucleophilic Substitution on Halogenated Pyridazines:
Starting from 3-chloro-6-pyridazine derivatives, amination proceeds via displacement of the chlorine substituent by ammonia or primary amines to yield 6-aminopyridazin-3-yl compounds. This reaction typically occurs under mild heating in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base to facilitate substitution.Example:
Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate is synthesized by nucleophilic substitution of ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate with ammonia or an amine nucleophile.
Introduction of the Ethylaminoethanol Side Chain
The ethylaminoethanol moiety can be introduced through several synthetic routes:
Reductive Amination:
Reaction of 6-aminopyridazin-3-yl aldehydes or ketones with ethanolamine under reductive amination conditions (e.g., sodium cyanoborohydride or hydrogenation catalysts) can yield the desired aminoethanol-substituted pyridazine.Nucleophilic Substitution:
Direct substitution of a suitable leaving group (e.g., halogen or tosylate) on an ethyl chain attached to the pyridazine ring by ethanolamine or ethylaminoethanol nucleophiles.Amide Coupling Followed by Reduction:
Coupling of 6-aminopyridazin-3-yl carboxylic acid derivatives with aminoethanol, followed by reduction of the amide to the corresponding amine, is another possible route.
Representative Reaction Conditions and Yields
Though specific data for 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol is limited, analogous compounds provide insight into typical conditions and yields:
Detailed Example of a Related Preparation (From Literature)
A synthesis of related aminopyridine derivatives involves:
- Dissolving the halogenated pyridazine precursor in DMF.
- Adding ammonia or ethylamine and stirring at elevated temperature (80°C) for several hours.
- Purification by extraction and chromatography yields the aminopyridazine intermediate.
Subsequently, the aminopyridazine intermediate is reacted with 2-chloroethanol or 2-bromoethanol under nucleophilic substitution conditions in the presence of a base (e.g., triethylamine) to introduce the ethan-1-ol side chain.
Alternatively, amide coupling using carbodiimide reagents (e.g., EDCI) and additives like HOBt in DMF at room temperature for 16 hours, followed by catalytic hydrogenation, can be employed to install the aminoethanol moiety with yields up to 83%.
Analytical and Purification Techniques
- Purification: Flash chromatography on silica gel using mixtures of methanol and dichloromethane is commonly employed to purify the product.
- Characterization:
Summary Table of Preparation Methods
Q & A
Basic: What are the optimal synthetic routes for 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol, and how do reaction conditions influence yield and purity?
Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) under reflux conditions to stabilize intermediates and improve solubility .
- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) to enhance reaction rates and regioselectivity .
- Temperature control : Moderate heating (60–80°C) to avoid decomposition of heat-sensitive intermediates .
Yield optimization requires purification via column chromatography or recrystallization, with purity confirmed by HPLC .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, confirming substitution patterns (e.g., pyridazine ring substitution) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., -NH₂, -OH) through characteristic stretching frequencies .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to validate the molecular formula .
Purity is assessed via melting point analysis and chromatographic methods (TLC/HPLC) .
Advanced: How can conflicting spectroscopic data be resolved when analyzing derivatives of this compound?
- Complementary techniques : Combine X-ray crystallography (for absolute configuration) with NMR data to resolve ambiguities in stereochemistry or tautomerism .
- Computational modeling : Density Functional Theory (DFT) calculations predict spectroscopic profiles (e.g., chemical shifts) to validate experimental data .
- Isotopic labeling : Use deuterated analogs to isolate overlapping signals in crowded NMR spectra .
Advanced: What strategies are employed to enhance the compound's bioavailability and target specificity in pharmacological studies?
- Structural modifications : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility or fluorinated moieties to enhance metabolic stability .
- Prodrug design : Mask the hydroxyl group with ester linkages to increase membrane permeability .
- Targeted delivery : Conjugate with ligands (e.g., peptides) for receptor-mediated uptake in specific tissues .
Biological assays (e.g., enzyme inhibition studies) validate target engagement .
Basic: What are the common chemical reactions this compound undergoes, and what reagents are typically used?
- Oxidation : Hydrogen peroxide or KMnO₄ oxidizes the ethanol moiety to carboxylic acids .
- Reduction : Sodium borohydride (NaBH₄) reduces nitro or carbonyl groups in derivatives .
- Substitution : Halogenation (e.g., Cl₂/SOCl₂) at the pyridazine ring for further functionalization .
Reactivity is influenced by the electron-deficient pyridazine core, which facilitates nucleophilic attacks .
Advanced: How do steric and electronic effects of substituents on the pyridazine ring influence the compound's reactivity and interaction with biological targets?
- Electronic effects : Electron-withdrawing groups (e.g., -Cl) increase the pyridazine ring's electrophilicity, enhancing binding to nucleophilic residues in enzymes .
- Steric effects : Bulky substituents (e.g., -C₆H₅) restrict rotational freedom, stabilizing π-π interactions with aromatic protein residues .
- Hydrogen bonding : The -NH₂ group forms critical hydrogen bonds with catalytic sites, as shown in molecular docking studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
